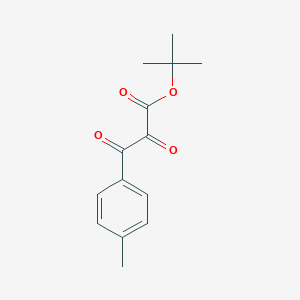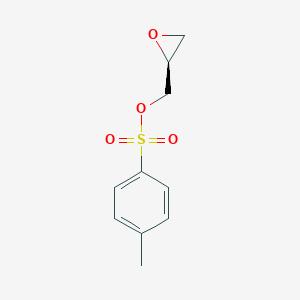
(2S)-(+)-Glycidyl tosylate
Overview
Description
(2S)-(+)-Glycidyl tosylate is an important medicinal intermediate that can be synthesized from (R)-(-)-3-chloro-1,2-propanediol, a side product in the preparation of (S)-(+)-epichlorohydrin through hydrolytic kinetic resolution of racemic epichlorohydrin . This compound serves as a key intermediate in various chemical syntheses due to its reactive epoxide group.
Synthesis Analysis
The synthesis of (2S)-(+)-glycidyl tosylate involves the fractionation of the side product (R)-(-)-3-chloro-1,2-propanediol, followed by cyclization under basic conditions to form (S)-(+)-glycidol. Subsequently, (S)-(+)-glycidol is esterified with p-toluenesulfonyl chloride to yield (2S)-(+)-glycidyl tosylate with an optimal yield of 73% . This process highlights the efficient utilization of side products from other reactions, contributing to a more sustainable chemical synthesis approach.
Molecular Structure Analysis
The molecular structure of (2S)-(+)-glycidyl tosylate includes an epoxide ring, which is a three-membered cyclic ether, and a tosylate group derived from p-toluenesulfonyl chloride. The stereochemistry of the compound is indicated by the (S)-configuration, which is crucial for its reactivity and interaction with other molecules in subsequent chemical reactions.
Chemical Reactions Analysis
(2S)-(+)-Glycidyl tosylate's reactivity is primarily due to its epoxide group, which can undergo ring-opening reactions with various nucleophiles. For instance, tosylated glycerol carbonate, a related compound, demonstrates reactivity towards nucleophiles such as thiols, alcohols, and primary amines, leading to the formation of glycidol analogues with carbonate or carbamate groups . This suggests that (2S)-(+)-glycidyl tosylate could also be used as a versatile intermediate for synthesizing functionalized glycidol derivatives.
Physical and Chemical Properties Analysis
While the specific physical properties of (2S)-(+)-glycidyl tosylate are not detailed in the provided papers, the chemical properties can be inferred from its structure and reactivity. The presence of the epoxide group makes it a reactive intermediate in various chemical transformations, including nucleophilic ring-opening reactions. The tosylate group enhances its reactivity by making the epoxide more susceptible to nucleophilic attack due to the electron-withdrawing nature of the tosyl group.
Scientific Research Applications
1. Automated Radiosynthesis of Two 18F-Labeled Tracers
- Application Summary: (2S)-(+)-Glycidyl tosylate is used in the synthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3, which are clinically used radiotracers for imaging hypoxia and tau pathology, respectively .
- Methods of Application: The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups. In this study, [18F]FMISO and [18F]PM-PBB3 were synthesized by 18F-fluoroalkylation using [18F]epifluorohydrin .
- Results: The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8). The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
2. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate
- Application Summary: (2S)-(+)-Glycidyl tosylate is used in the study of the dissolution rate and in vivo pharmacokinetics of sorafenib tosylate (Sor-Tos), a BCS class II drug .
- Methods of Application: Two crystal habits of Sor-Tos were prepared. A plate-shaped crystal habit (ST-A) and a needle-shaped crystal habit (ST-B) were harvested by recrystallization from acetone (ACN) and n-butanol (BuOH), respectively .
- Results: The results showed that ST-B had a larger hydrophilic surface than ST-A, and subsequently a higher dissolution rate and a substantial enhancement of the in vivo pharmacokinetic performance of ST-B .
3. Synthesis of Piperidine Derivatives
- Application Summary: (2S)-(+)-Glycidyl tosylate is used in the synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application: The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results: The review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
4. Synthesis of Star-Shaped Poly (2-ethyl-2-oxazoline)s
- Application Summary: (2S)-(+)-Glycidyl tosylate is used in the synthesis of a range of multifunctional star-shaped tosylates as potential initiators for the living cationic ring-opening polymerization (CROP) of 2-oxazolines resulting in star-shaped polymers .
- Methods of Application: The synthesis of the tosylates was performed by esterification of the corresponding alcohols with tosyl chloride. Recrystallization of these tosylate compounds afforded single crystals .
- Results: The use of a porphyrin-cored tetra-tosylate initiator yielded a well-defined star-shaped poly (2-ethyl-2-oxazoline) by CROP as demonstrated by SEC with RI, UV and diode-array detectors, as well as by 1 H NMR spectroscopy .
5. Aryl Tosylates as Non-Ionic Photoacid Generators
- Application Summary: (2S)-(+)-Glycidyl tosylate is used in the study of aryl tosylates as non-ionic photoacid generators (PAGs). These PAGs have applications in cationic photopolymerizations .
- Methods of Application: The irradiation of various substituted aryl tosylates was investigated in a solution and homolysis of the ArO–SO2C6H4CH3 bond was the path exclusively observed. The corresponding phenols and photo-Fries adducts were obtained and p-toluenesulfinic and p-toluenesulfonic acids were liberated .
- Results: The nature and amount of the acid photoreleased were tuned by changing the reaction conditions and the nature and position of the aromatic substituents. In deaerated solutions p-toluenesulfinic acid was formed exclusively, whereas under oxygenated conditions the stronger p-toluenesulfonic acid was released .
6. Applications of Silica-Based Nanoparticles
- Application Summary: While the specific use of (2S)-(+)-Glycidyl tosylate in this field is not detailed in the source, silica-based nanoparticles have a wide range of applications in various fields such as drug delivery, biosensing, and catalysis .
- Methods of Application: The synthesis and application methods of silica-based nanoparticles vary greatly depending on the specific application. Common methods include sol-gel processes, microemulsion techniques, and flame synthesis .
- Results: The results and outcomes also vary greatly depending on the specific application. For example, in drug delivery, silica nanoparticles can improve the solubility and bioavailability of drugs, while in biosensing, they can enhance the sensitivity and selectivity of the sensors .
Safety And Hazards
properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXYIGRPAZJC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029330 | |
| Record name | (2S)-Glycidyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-(+)-Glycidyl tosylate | |
CAS RN |
70987-78-9 | |
| Record name | (S)-Glycidyl tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70987-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl tosylate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070987789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-Glycidyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxiranemethanol, 4-methylbenzene-sulfonate, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-(+)-Glycidyl p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYL TOSYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5A4KBQ99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
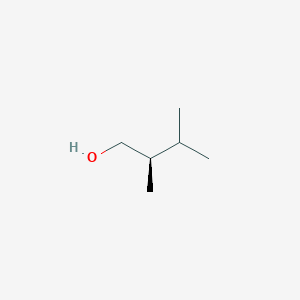
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

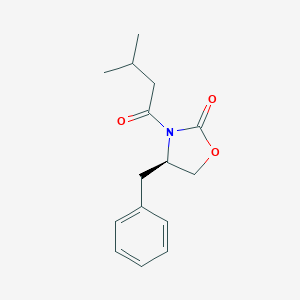

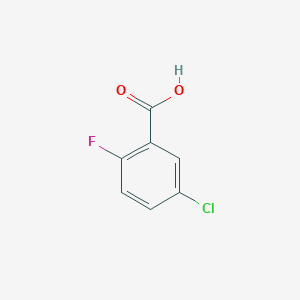
![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
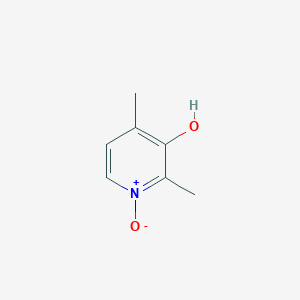
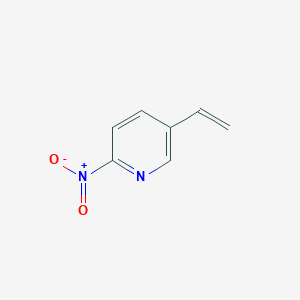
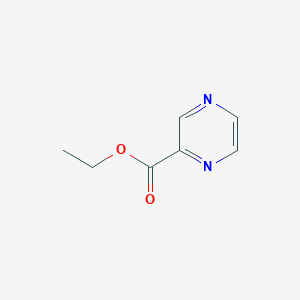
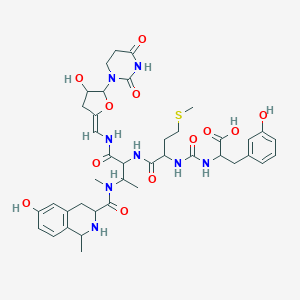
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
